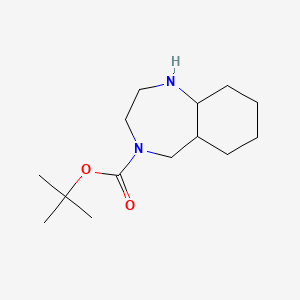

tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate” is a chemical compound with the molecular formula C14H26N2O2. It contains a total of 45 bonds, including 19 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of “tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate” includes a six-membered ring, a seven-membered ring, and an eleven-membered ring . It also contains a (thio-) carbamate (aliphatic) and a secondary amine (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of “tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate” is 254.374. It contains 1 multiple bond, 2 rotatable bonds, and 1 double bond .Scientific Research Applications

Biological Activity and Natural Product Precursor

The title compound serves as a promising precursor to biologically active natural products. Specifically, it is implicated in the biosynthesis of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . The synthesis of such biologically relevant molecules is crucial for drug discovery and development.

Anticancer Research

Indole derivatives, including those derived from tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate, have shown promise as potential anticancer agents. Researchers investigate their effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. By understanding the compound’s impact on cancer pathways, scientists aim to develop targeted therapies .

Anti-Inflammatory Properties

Indole-based compounds often possess anti-inflammatory activity. Researchers explore the effects of tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate on inflammatory pathways, cytokine production, and immune responses. These investigations contribute to the development of anti-inflammatory drugs .

Neuropharmacology

Given the structural resemblance to indole derivatives, tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate may impact neurological processes. Studies examine its interactions with neurotransmitter receptors, neuronal signaling pathways, and potential neuroprotective effects. Insights gained from these investigations aid in understanding neurodegenerative diseases and designing therapeutic interventions .

Analgesic Properties

Researchers explore the compound’s analgesic potential. By assessing its effects on pain perception, nociceptive pathways, and pain-related neurotransmitters, they aim to identify novel analgesics. Tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate may contribute to pain management strategies .

Chemical Biology and Synthetic Methods

The synthesis of tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate itself involves interesting chemical transformations. Scientists investigate efficient routes, reagent selectivity, and scalability. Additionally, the compound’s unique structural features make it an attractive target for synthetic chemistry studies .

properties

IUPAC Name |

tert-butyl 1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[e][1,4]diazepine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-8-15-12-7-5-4-6-11(12)10-16/h11-12,15H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQAUZRRQQJTJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2CCCCC2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl decahydro-1H-1,4-benzodiazepine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)

![7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019791.png)

![5-Methyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B3019794.png)

![diethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B3019797.png)

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)

![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B3019804.png)

![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)

![N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide](/img/structure/B3019809.png)